![molecular formula C16H15N3O4S B2840383 7-羟基-N-(4-甲氧基苯乙基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 898457-73-3](/img/structure/B2840383.png)

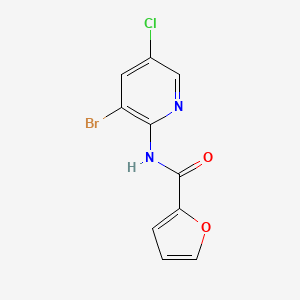

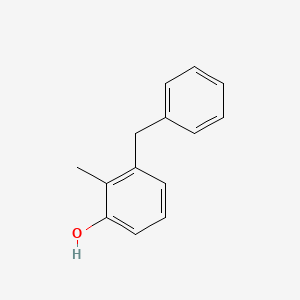

7-羟基-N-(4-甲氧基苯乙基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are found in many naturally occurring molecules such as hormones, antibiotics, and caffeine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide was reported by Gilava et al . The synthesis was carried out according to the Biginelli reaction from 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine under DMF drops .Molecular Structure Analysis

The molecular structure of pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .科学研究应用

抗炎和镇痛剂

源自维斯纳吉酮和海林酮的噻唑并嘧啶类化合物已显示出作为抗炎和镇痛剂的希望。这些化合物对环氧合酶-1和环氧合酶-2 (COX-1/COX-2) 表现出抑制活性,表明在控制疼痛和炎症中具有潜在用途。这些衍生物的合成为创造具有显着生物活性的新型杂环化合物开辟了途径 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

超分子聚集见解

对噻唑并嘧啶的研究提供了对其构象特征和超分子聚集的见解。通过修改结构元素,研究人员观察到了分子间相互作用模式的变化,这有助于我们了解其化学行为和形成具有所需性质的晶体结构的潜力 (Nagarajaiah & Begum, 2014)。

抗菌活性

一些噻唑并嘧啶衍生物已被评估其抗菌活性,结果表明许多这些化合物对各种微生物菌株表现出有希望的效果。这项研究表明噻唑并嘧啶类化合物有可能被开发成抗菌剂,这可以解决抗生素耐药性的日益严重的担忧 (Sayed, Shamroukh, & Rashad, 2006)。

细胞毒性研究

在细胞毒性研究中探索噻唑并嘧啶衍生物已确定具有潜在抗癌特性的化合物。通过合成和测试各种衍生物,研究人员为开发新的癌症疗法做出了宝贵的数据贡献,突出了噻唑并嘧啶类的多功能性和潜在药用价值 (Hassan, Hafez, & Osman, 2014)。

合成和化学表征

对噻唑并嘧啶合成和化学表征的研究扩展了这些化合物结构和反应的知识。这项基础工作对于在制药中的进一步应用至关重要,突出了详细化学研究在新药和材料开发中的重要性 (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015)。

未来方向

The future directions for the research on pyrimidines include the development of new synthetic routes, the study of their multiple applications, and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The structural similarity of pyrimidines to some natural compounds such as purine render them as promising systems in order to create new agents for the treatment of various diseases .

作用机制

Target of Action

The compound, also known as Vibegron , primarily targets the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of the detrusor muscle of the bladder, which is responsible for bladder contraction and relaxation .

Mode of Action

As a selective β3-adrenergic receptor agonist , the compound binds to and activates these receptors. This activation leads to relaxation of the detrusor muscle during the storage phase of the bladder fill-void cycle, which in turn increases bladder capacity .

Biochemical Pathways

The activation of β3-adrenergic receptors by the compound triggers a cascade of biochemical reactions. It stimulates the production of cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates and inhibits myosin light-chain kinase, reducing the phosphorylation of myosin light chains and leading to muscle relaxation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is predominantly metabolized through oxidation and glucuronidation . The elimination half-life is between 60 to 70 hours , and it is excreted via feces (59%, with 54% in the unchanged parent drug form) and urine (20%, with 19% in the unchanged parent drug form) .

Result of Action

The primary result of the compound’s action is the significant reduction in symptoms of overactive bladder, including micturition, urgency episodes, and urge incontinence . It also increases the volume per micturition .

属性

IUPAC Name |

7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-23-11-4-2-10(3-5-11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDISLTZCPKASHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2840300.png)

![2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840301.png)

![1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid](/img/structure/B2840304.png)

![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)

![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)

![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)